molecular formula C13H22N2 B3176303 N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine CAS No. 98902-20-6

N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine

Cat. No.: B3176303
CAS No.: 98902-20-6
M. Wt: 206.33 g/mol
InChI Key: DEWAPMCDNKXPOL-UHFFFAOYSA-N
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Description

N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine is a substituted 1,3-propanediamine derivative featuring a benzyl group at the N1 position, an ethyl group at the N3 position, and a methyl group at the N1 nitrogen. This structural configuration confers unique physicochemical properties, such as lipophilicity from the benzyl group and moderate basicity from the ethyl and methyl substituents.

Properties

IUPAC Name

N'-benzyl-N-ethyl-N'-methylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-3-14-10-7-11-15(2)12-13-8-5-4-6-9-13/h4-6,8-9,14H,3,7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWAPMCDNKXPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, alcohols, and amines .

Mechanism of Action

The mechanism of action of N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . Additionally, it can participate in redox reactions, where it either gains or loses electrons .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical behaviors of 1,3-propanediamine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine with structurally related compounds:

Structural Analogues and Physicochemical Properties

Compound Name Substituents Key Properties Applications/Findings
This compound N1: Benzyl + Methyl; N3: Ethyl High lipophilicity (benzyl), moderate steric hindrance Potential for targeted drug delivery (inference from similar benzyl-containing amines)
N,N-Dimethyl-1,3-propanediamine N1, N3: Methyl Small size, high solubility, low toxicity Pancreas-targeted liposomes (Gemcitabine delivery)
N,N-Diethyl-1,3-propanediamine N1, N3: Ethyl Increased hydrophobicity vs. dimethyl analog Cytotoxic agent in deoxycholic acid derivatives (IC50: 2–10 µM in cancer cells)
N,N,N'-Trimethyl-1,3-propanediamine N1, N3: Methyl; N1': Methyl High polarity, compact structure Pharmaceutical synthesis intermediate
N,N'-Dibenzyl-1,3-propanediamine N1, N3: Benzyl Extreme lipophilicity, π-π interaction potential Surface modification (e.g., antifouling films)
N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine N1: Diethylaminobenzyl; N3: Ethyl Enhanced basicity (diethylamino group), UV activity Irritant (Xi hazard class); research chemical

Biological Activity

N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine is an organic compound with the molecular formula C11H18N2, classified as a derivative of 1,3-propanediamine. Its structure features a benzyl group and an ethyl group attached to the nitrogen atoms, which significantly influences its biological activity and potential applications in medicinal chemistry.

The synthesis of this compound can be achieved through various methods, including reductive amination and N-alkylation processes. The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical applications.

Common Synthetic Routes:

  • Reductive Amination : Involves the reaction of 1,3-diaminopropane with benzaldehyde and formaldehyde in the presence of a reducing agent.
  • N-Alkylation : Performed by reacting N-methyl-1,3-propanediamine with benzyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its role as a ligand in receptor binding studies and its interactions with various enzymes. The presence of the benzyl and ethyl groups enhances its binding affinity and selectivity towards specific molecular targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
  • Receptor Binding : It acts as a ligand for certain receptors, influencing physiological responses.

Case Studies

Recent studies have focused on the biological evaluation of this compound:

  • Urease Inhibition : A study demonstrated that derivatives similar to this compound showed significant inhibitory activity against jack bean urease, suggesting potential applications in treating conditions like kidney stones .
  • Molecular Docking Studies : Computational analyses have indicated that this compound can effectively bind to target proteins involved in various metabolic pathways, supporting its role in drug design .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
N-Benzyl-1,3-propanediamineLacks ethyl groupModerate enzyme inhibition
N-Methyl-1,3-propanediamineLacks benzyl groupLower receptor affinity
1,3-DiaminopropaneParent compoundMinimal biological activity
This compound Contains both benzyl and ethyl groupsHigh binding affinity and enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine
Reactant of Route 2
N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine

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